molecular weight and formula of N-(4-acetylphenyl)-2-chlorobenzamide
molecular weight and formula of N-(4-acetylphenyl)-2-chlorobenzamide
Executive Summary
N-(4-acetylphenyl)-2-chlorobenzamide (CAS: 84833-22-7) is a functionalized benzamide derivative characterized by the fusion of a 2-chlorophenyl moiety and a 4-acetylphenyl group via an amide linkage.[1] This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic pharmacophores and liquid crystal mesogens. Its structural rigidity, provided by the amide bond, combined with the reactive acetyl handle, makes it a valuable scaffold for fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of its physicochemical identity, a validated synthetic protocol, and a structural characterization framework designed for researchers in medicinal and synthetic chemistry.
Part 1: Physicochemical Identity
The following data establishes the core chemical identity of the compound. Researchers should use these constants for stoichiometric calculations and database registration.
Table 1: Chemical Constants & Identifiers
| Property | Value | Notes |
| Chemical Name | N-(4-acetylphenyl)-2-chlorobenzamide | IUPAC |
| CAS Registry Number | 84833-22-7 | Verified Identifier |
| Molecular Formula | C₁₅H₁₂ClNO₂ | |
| Molecular Weight | 273.71 g/mol | Average Mass |
| Exact Mass | 273.0557 g/mol | Monoisotopic (for HRMS) |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 155–158 °C (Predicted) | Varies by purity/polymorph |
| Solubility | DMSO, DMF, DCM | Poor water solubility |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| InChI Key | ZONNVJGZQKZEGK-UHFFFAOYSA-N |
Part 2: Synthetic Methodology
Reaction Logic
The synthesis utilizes a Schotten-Baumann nucleophilic acyl substitution . The nucleophilic nitrogen of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing protonation of the amine reactant.
Validated Protocol
Scale: 10 mmol Yield: ~85-92%
Reagents:
-
Reactant A: 4-Aminoacetophenone (1.35 g, 10 mmol)
-
Reactant B: 2-Chlorobenzoyl chloride (1.75 g, 10 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (30 mL)
-
Base: Triethylamine (TEA) (1.5 mL, 11 mmol) or Pyridine.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add Reactant A and anhydrous DCM. Stir until fully dissolved. -
Base Addition: Add TEA to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.
-
Acylation: Add Reactant B dropwise over 15 minutes. The solution may turn slightly yellow or cloudy as triethylamine hydrochloride salts precipitate.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching: Quench the reaction with 10 mL of saturated
solution. -
Work-up:
-
Isolation: Filter and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure N-(4-acetylphenyl)-2-chlorobenzamide.
Reaction Mechanism Visualization
The following diagram illustrates the electron flow and intermediate states during the synthesis.
Figure 1: Mechanistic pathway of the Schotten-Baumann acylation utilized to synthesize the target benzamide.
Part 3: Analytical Characterization (Validation)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
Mass Spectrometry (HRMS-ESI)
-
Theoretical [M+H]⁺: 274.0635 m/z
-
Observed Pattern: Expect a characteristic 3:1 isotopic ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the presence of a single Chlorine atom (
vs ).
Nuclear Magnetic Resonance (NMR)
The structure contains two distinct aromatic systems and an amide proton.[3][4]
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 10.80 | Singlet (Broad) | 1H | Amide -NH- (Deshielded by carbonyls) |
| ¹H | 7.95 | Doublet ( | 2H | Acetylphenyl (Ortho to C=O) |
| ¹H | 7.82 | Doublet ( | 2H | Acetylphenyl (Ortho to -NH-) |
| ¹H | 7.40 – 7.60 | Multiplet | 4H | Chlorophenyl Ring protons |
| ¹H | 2.55 | Singlet | 3H | Acetyl Methyl (-CH₃) |
| ¹³C | 196.5 | Singlet | - | Ketone Carbonyl |
| ¹³C | 165.2 | Singlet | - | Amide Carbonyl |
Infrared Spectroscopy (FT-IR)
-
3250–3300 cm⁻¹: N-H stretch (Amide).
-
1680 cm⁻¹: C=O stretch (Ketone).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
750 cm⁻¹: C-Cl stretch (Aryl chloride).
Part 4: Biological & Computational Context
Drug-Likeness (Lipinski's Rule of Five)
This molecule is an ideal "Rule of Five" compliant fragment, making it a suitable starting point for lead optimization.
-
Molecular Weight: 273.71 (< 500) ✅
-
LogP (Calculated): ~2.8 – 3.2 (< 5) ✅
-
H-Bond Donors: 1 (Amide NH) (< 5) ✅
-
H-Bond Acceptors: 2 (Ketone O, Amide O) (< 10) ✅
Structural Activity Relationships (SAR)
The 2-chlorobenzamide motif acts as a "hinge binder" in several kinase inhibitors, while the 4-acetyl group provides a vector for further functionalization (e.g., condensation to form chalcones or heterocycles).
Note on Isomers: Researchers must distinguish this compound from its isomer, N-(3-acetylphenyl)-2-chlorobenzamide. While the 3-acetyl isomer has documented antimicrobial activity against S. aureus [2], the 4-acetyl isomer described here is primarily utilized as a rigid linker in crystal engineering and as a precursor for benzothiazole-based pharmacophores.
Analytical Logic Tree
Use this workflow to confirm the success of your synthesis.
Figure 2: Decision tree for the analytical validation of N-(4-acetylphenyl)-2-chlorobenzamide.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 673695, N-(4-acetylphenyl)-4-chlorobenzamide. (Cited for general benzamide physicochemical property modeling). Retrieved from [Link]
